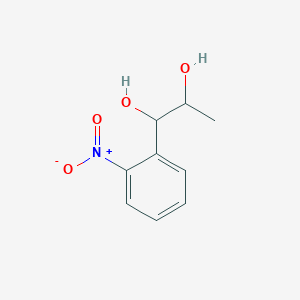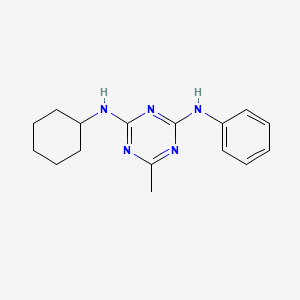![molecular formula C15H16N2S B12568429 Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine CAS No. 200337-27-5](/img/structure/B12568429.png)
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine is a chemical compound characterized by the presence of a naphthalene ring and a thiazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine typically involves the reaction of naphthalene derivatives with thiazepane derivatives under specific conditions. One common method involves the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and yield . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimization for cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiazepane derivatives.
Substitution: Substitution reactions can occur at the naphthalene ring, where electrophilic aromatic substitution can introduce various functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens (chlorine, bromine), nitro compounds, alkyl halides.
Major Products Formed
The major products formed from these reactions include naphthalene-1,2-dione derivatives, reduced thiazepane derivatives, and various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to changes in their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine include:
Naphthalen-1-amine: A simpler compound with a naphthalene ring and an amine group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex compound with additional functional groups and a triazole ring.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
200337-27-5 |
|---|---|
Molekularformel |
C15H16N2S |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-4,5,6,7-tetrahydro-1,3-thiazepin-2-amine |
InChI |
InChI=1S/C15H16N2S/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-16-10-3-4-11-18-15/h1-2,5-9H,3-4,10-11H2,(H,16,17) |
InChI-Schlüssel |
WKFNUOKSXONBIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCSC(=NC1)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



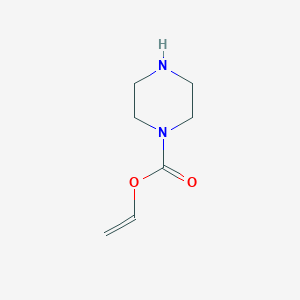
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
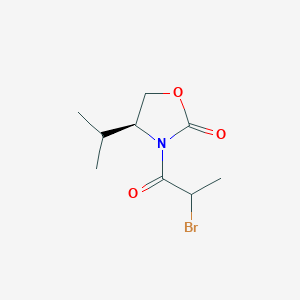
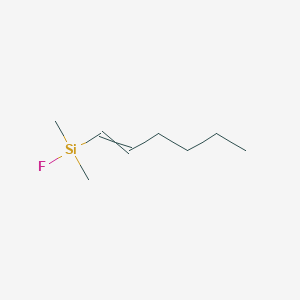
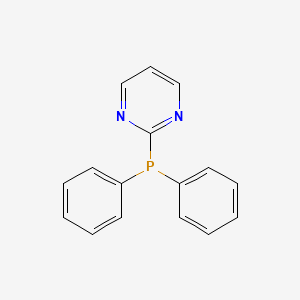
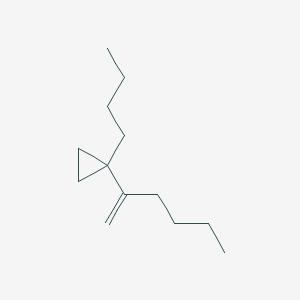
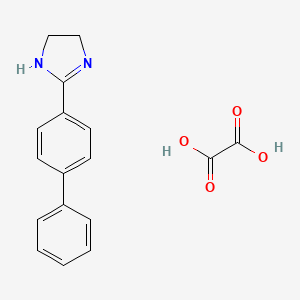
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
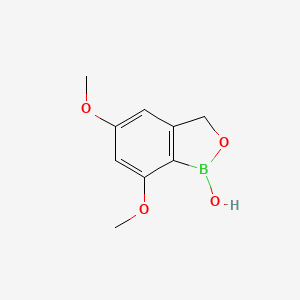
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
